molecular formula C6H9FN2 B1652365 1-(2-fluoroethyl)-4-methyl-1H-pyrazole CAS No. 1429418-52-9

1-(2-fluoroethyl)-4-methyl-1H-pyrazole

Cat. No.: B1652365
CAS No.: 1429418-52-9
M. Wt: 128.15
InChI Key: HHKRMNAYSYYGDO-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole is a fluorinated heterocyclic compound offered for research and development purposes. As a member of the pyrazole family, it features a five-membered aromatic ring with two adjacent nitrogen atoms . This core structure is a privileged scaffold in medicinal and agricultural chemistry, known for its presence in a wide range of bioactive molecules . The specific substitution with a 2-fluoroethyl group and a methyl group makes this compound a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals. Pyrazole derivatives are extensively investigated for their diverse biological activities, which can include antimicrobial, anti-inflammatory, anticancer, and antitumor properties . The structural motif of a fluoroalkyl chain, similar to the one in this compound, is commonly employed in drug discovery to fine-tune a molecule's metabolic stability, lipophilicity, and bioavailability. Furthermore, related fluoroethyl-pyrazole compounds have been identified as key synthetic intermediates and are utilized in life science research . Researchers value this specific pyrazole derivative as a building block for developing novel compounds for biological screening and for exploring new chemical spaces in heterocyclic chemistry. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

1429418-52-9

Molecular Formula

C6H9FN2

Molecular Weight

128.15

IUPAC Name

1-(2-fluoroethyl)-4-methylpyrazole

InChI

InChI=1S/C6H9FN2/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3H2,1H3

InChI Key

HHKRMNAYSYYGDO-UHFFFAOYSA-N

SMILES

CC1=CN(N=C1)CCF

Canonical SMILES

CC1=CN(N=C1)CCF

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 2-fluoroethylhydrazine reacts with a β-keto ester or α-methyl enone under acidic or basic conditions to form a pyrazoline intermediate, which undergoes subsequent oxidation to yield the aromatic pyrazole. For instance, the reaction of 2-fluoroethylhydrazine with 3-methyl-2-buten-1-one in toluene at 60°C produces 4-methyl-1-(2-fluoroethyl)-4,5-dihydropyrazole, which is oxidized using sodium hypochlorite (NaOCl) to yield the target compound. Key parameters include:

  • Temperature : Maintaining the reaction between 20°C and 80°C prevents decomposition of the fluorinated hydrazine.
  • Solvent : Aromatic hydrocarbons like toluene or chlorobenzene enhance solubility and reduce side reactions.
  • Oxidizing Agent : NaOCl or ruthenium-based catalysts (e.g., RuO₂·H₂O) achieve >90% conversion efficiency.

Challenges and Solutions

Regioselectivity remains a critical challenge, as competing pathways may yield 3-methyl or 5-methyl isomers. To address this, catalysts such as copper triflate or ionic liquids (e.g., [bmim]PF₆) have been employed to direct cyclization toward the 4-methyl position. For example, Bhat et al. demonstrated that copper triflate in dichloromethane at 25°C increases the 4-methyl isomer ratio to 9:1 compared to uncatalyzed reactions.

Alkylation of Pre-Formed Pyrazole Intermediates

N-Alkylation of 4-methyl-1H-pyrazole with 2-fluoroethylating agents offers a straightforward route to the target compound. This method is particularly advantageous for industrial-scale production due to its modularity.

Alkylation Protocols

4-Methyl-1H-pyrazole is treated with 2-fluoroethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A study by EvitaChem reported a 78% yield when using 2-fluoroethyl bromide and K₂CO₃ in DMF at 80°C for 12 hours. The reaction mechanism proceeds via an SN2 pathway, with the base deprotonating the pyrazole nitrogen to enhance nucleophilicity.

Regioselectivity and Side Reactions

Competing alkylation at the 3-position or over-alkylation (leading to bis-fluoroethyl derivatives) can occur. To suppress these:

  • Solvent Choice : DMF enhances solubility of the inorganic base, improving reaction homogeneity.
  • Stoichiometry : A 1.2:1 molar ratio of 2-fluoroethyl bromide to pyrazole minimizes bis-alkylation.
  • Temperature Control : Lower temperatures (40–60°C) reduce side reactions but prolong reaction times.

1,3-Dipolar Cycloaddition of Diazo Compounds

The 1,3-dipolar cycloaddition between diazo compounds and alkynes or alkenes provides a versatile route to polysubstituted pyrazoles. For this compound, ethyl diazoacetate and a fluorinated alkyne serve as precursors.

Synthetic Procedure

Ethyl diazoacetate reacts with 2-fluoroethyl propiolate in the presence of zinc triflate (Zn(OTf)₂) as a catalyst, yielding a 4-methyl-substituted pyrazole after decarboxylation. He et al. achieved an 89% yield using this method under mild conditions (25°C, 6 hours). The reaction proceeds via a concerted mechanism, with the diazo compound acting as a 1,3-dipole and the alkyne as a dipolarophile.

Advantages and Limitations

  • Advantages : High atom economy, minimal by-products, and compatibility with diverse substituents.
  • Limitations : Requires specialized diazo precursors and stringent safety measures due to diazo compound instability.

Industrial-Scale Synthesis and Process Optimization

Large-scale production of this compound demands efficient purification and cost-effective protocols.

Continuous Flow Reactors

Adoption of continuous flow systems reduces reaction times and improves yield consistency. For example, VulcanChem reported a 40% reduction in process time using a microreactor for the alkylation step, achieving 85% purity before recrystallization.

Recrystallization and Purification

Crude product purification often involves recrystallization from ethanol-water mixtures (40–60% v/v). The CN111362874B patent highlights that recrystallization at 0–5°C increases the final purity from 95% to 99.6%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 75–90 95–99 High regioselectivity with catalysts Requires oxidation step
N-Alkylation 70–85 98–99.6 Scalable, minimal by-products Risk of over-alkylation
1,3-Dipolar Cycloaddition 80–89 97–99 Atom-economical, mild conditions Diazo handling challenges

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluoroethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(2-fluoroethyl)-4-methyl-1H-pyrazole serves as a scaffold in the development of new pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific molecular targets. The compound has been investigated for:

  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis .
  • Anticancer Activity : Research indicates that this compound can interfere with cancer cell proliferation through mechanisms such as modulation of signaling pathways like mTORC1.

Biological Mechanisms

The compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action often involves:

  • Enzyme Inhibition : The binding affinity of this compound to specific enzymes can modulate their activity, leading to therapeutic effects.
  • Receptor Modulation : By binding to receptors, the compound can influence cellular responses, which is crucial for developing drugs targeting specific diseases.

Case Study 1: Anticancer Activity

In a study examining related pyrazole derivatives, compounds similar to this compound demonstrated significant antiproliferative effects against pancreatic cancer cells. The study highlighted that these compounds reduced mTORC1 activity and increased autophagy levels, suggesting potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research focusing on pyrazole derivatives showed that certain compounds exhibited substantial inhibition of inflammatory responses in vitro. The structural modifications, including the fluoroethyl group, were linked to enhanced anti-inflammatory activity compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
1-(2-Fluoroethyl)-4-methyl-1H-pyrazole 4-Me, 1-(2-Fluoroethyl) C6H9FN2 Enhanced metabolic stability; potential kinase inhibitor scaffold
1-(3-Chloropropyl)-4-methyl-1H-pyrazole 4-Me, 1-(3-Chloropropyl) C7H11ClN2 Higher reactivity in SN2 reactions; agrochemical applications
1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 3,5-diMe, 4-CHO, 1-(2-Fluoroethyl) C9H12FN3O Electrophilic aldehyde group for condensation reactions
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride 4-Me, 1-Azetidine (cyclic amine) C7H13Cl2N3 Improved water solubility; CNS-targeting drug candidate
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 4-COOH, 3-CF3, 1-Et C7H7F3N2O2 Acidic functionality for metal coordination; antimicrobial activity
Key Observations:
  • Fluorine vs. Chlorine Substituents : The 2-fluoroethyl group in the target compound offers lower reactivity in nucleophilic substitutions compared to the 3-chloropropyl analog (C7H11ClN2), which is more prone to hydrolysis or alkylation . However, the fluorine atom improves lipophilicity and bioavailability, making it advantageous in drug design.
  • Functional Group Diversity : The carbaldehyde derivative (C9H12FN3O) exhibits distinct reactivity due to its aldehyde group, enabling use in Schiff base formation or heterocycle synthesis . In contrast, the carboxylic acid analog (C7H7F3N2O2) serves as a ligand in coordination chemistry .
  • Solubility and Bioavailability: The azetidine-containing compound (C7H13Cl2N3) demonstrates enhanced water solubility as a dihydrochloride salt, making it suitable for intravenous formulations, whereas the neutral target compound may require formulation optimization .

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